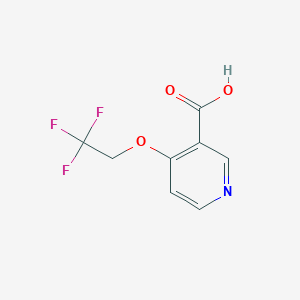
Ácido 4-(2,2,2-trifluoroetoxi)piridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloromethyl-pyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The pyridine ring can participate in redox reactions, leading to the formation of different oxidation states.
Substitution reactions: The carboxylic acid group can be converted into esters, amides, or other derivatives through substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Esters and amides: Formed through reactions with alcohols and amines, respectively.
Oxidized derivatives: Formed through oxidation reactions, leading to compounds with higher oxidation states.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide
Uniqueness
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-2-12-3-5(6)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSICWMROFADKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)
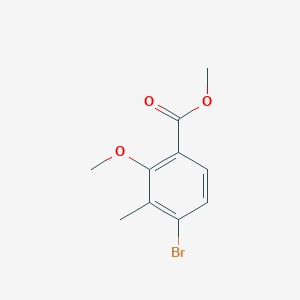
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

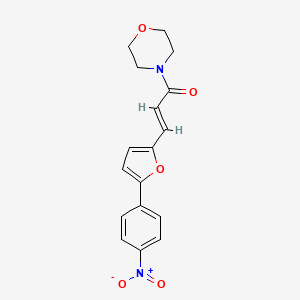
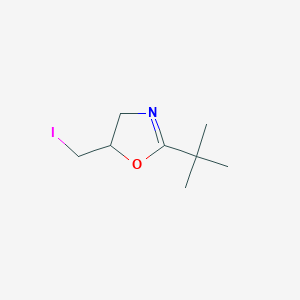
![2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2515472.png)
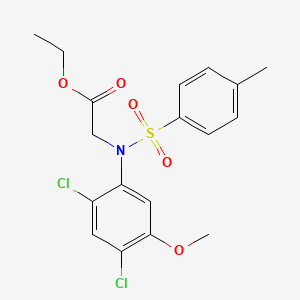
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
